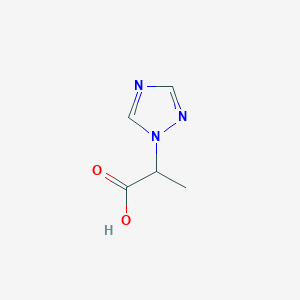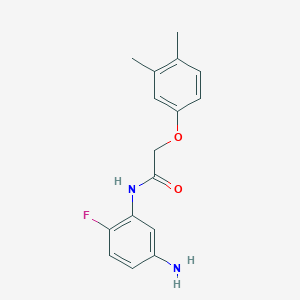
N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as AFDMPA, is a synthetic compound that has been used in a variety of scientific research applications. In recent years, AFDMPA has been studied for its potential to be used in laboratory experiments, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Biological Effects and Toxicology of Acetamide Derivatives
Research has shown that acetamide and its derivatives, including formamide and dimethyl derivatives, possess significant commercial importance. The biological consequences of exposure to these chemicals have been extensively studied, revealing both qualitative and quantitative variations in biological responses among different acetamide derivatives. The environmental toxicology of these materials has also seen considerable expansion in knowledge, suggesting a complex interaction with biological systems (Kennedy, 2001).
Antituberculosis Activity of Organotin Complexes
Organotin complexes have been scrutinized for their antituberculosis activity. Studies involving organotin complexes with carboxylic acids and other derivatives have shown promising results against Mycobacterium tuberculosis. The structural diversity and the nature of the ligand environment significantly influence the antituberculosis activity of these complexes, indicating a potential area of research for similar compounds (Iqbal, Ali, & Shahzadi, 2015).
Adsorptive Elimination of Pharmaceuticals from Water
The environmental impact and removal of pharmaceuticals, such as acetaminophen, from water sources have been a significant area of research. Advanced adsorptive materials and techniques have been developed to efficiently remove these compounds from water, highlighting the environmental protection aspect of chemical research. The mechanisms of adsorption, including π-π interactions and hydrogen bonds, are crucial in understanding the effectiveness of these processes (Igwegbe et al., 2021).
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-15-8-12(18)4-6-14(15)17/h3-8H,9,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGSTLLLHHOIHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

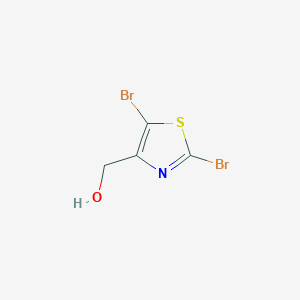
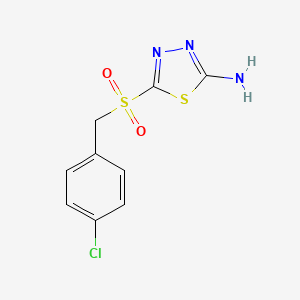
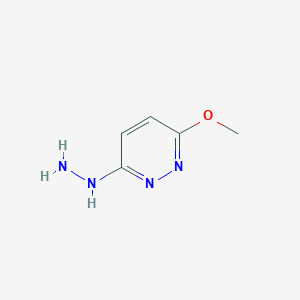
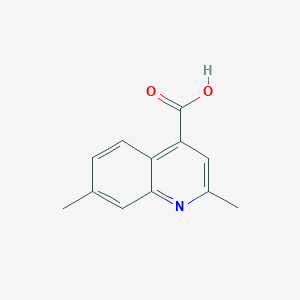
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)
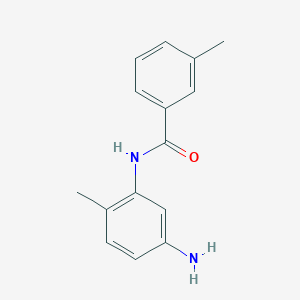
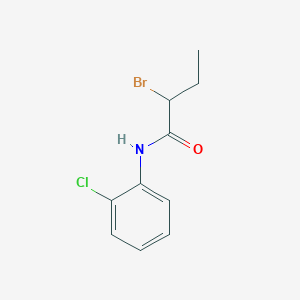
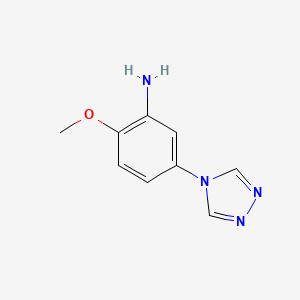
![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)
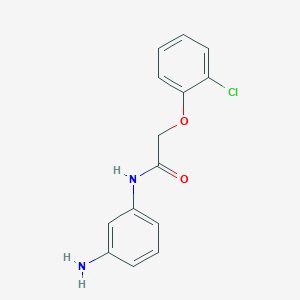
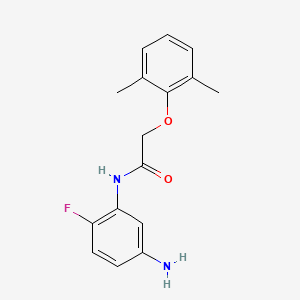
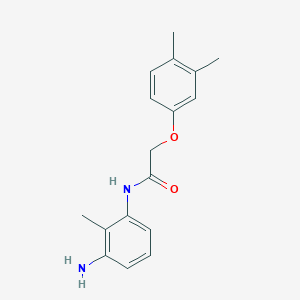
![[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1317910.png)
